
2,4-Difluoromandelic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of difluorinated compounds can involve several steps and may require the use of specific reagents or catalysts to introduce fluorine atoms or to construct the carbon framework. For example, the synthesis of 2,4-difluoro-3,5-dichlorobenzoic acid from commercially available precursors involves a sequence of nitration, selective reduction, diazotisation, and chlorination to achieve the desired product in excellent yield . Similarly, the synthesis of fluorinated amino acids often involves multiple steps, including trifluoromethylation, asymmetric dihydroxylation, and selective hydrogenation .
Molecular Structure Analysis
The introduction of fluorine atoms into organic molecules can significantly influence their molecular structure. For instance, the synthesis of 2'-deoxy-2',4'-difluoroarabinose-modified nucleic acids showed that the addition of a 4'-fluorine atom biases the sugar conformation towards the North conformation, which is RNA-like, as opposed to the South/East conformation, which is DNA-like . This demonstrates how the presence of fluorine can alter the preferred conformation of a molecule.
Chemical Reactions Analysis
Fluorinated compounds can participate in various chemical reactions, often with unique reactivity due to the electron-withdrawing nature of fluorine. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid, for example, plays a crucial role in catalyzing the dehydrative amidation between carboxylic acids and amines, preventing the coordination of amines to the boron atom and thus accelerating the reaction . Additionally, 2,6-difluorophenol has been shown to act as a bioisostere of a carboxylic acid, indicating that difluorinated compounds can mimic the reactivity of other functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of difluorinated compounds are often distinct from their non-fluorinated counterparts. The presence of fluorine can increase the lipophilicity of a molecule, as seen with 2,6-difluorophenol analogues of gamma-aminobutyric acid (GABA), which also showed inhibitory activity against GABA aminotransferase . The introduction of fluorine can also affect the thermal stability of nucleic acids, as observed with 2'-deoxy-2',4'-difluoroarabinose-modified nucleic acids, which exhibited a neutral to slightly stabilizing effect on DNA-RNA hybrids .
科学的研究の応用
Environmental Impact and Remediation
- Herbicide Toxicity and Mutagenicity : 2,4-D is primarily used as a herbicide and its toxicity has been a significant focus of research. Studies have explored its toxicological and mutagenic effects, highlighting the need for further research in molecular biology, human exposure assessment, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).
- Removal from Polluted Water Sources : Efforts to remove 2,4-D from contaminated water bodies have been explored, emphasizing the development of efficient technologies for complete removal due to its strong toxicity and water contamination potential (EvyAliceAbigail, MelvinSamuel, Needhidasan, & Ramalingam, 2017).
- Phytoremediation Enhancement : Research has shown the effectiveness of bacterial endophytes in enhancing phytoremediation of herbicide-contaminated substrates, reducing toxic herbicide residues in crop plants (Germaine, Liu, Garcia Cabellos, Hogan, Ryan, & Dowling, 2006).
Plant Biology and Agriculture
- Impact on Somatic Embryogenesis in Carrot : 2,4-D has been identified as an effective inhibitor of somatic embryogenesis in carrot, offering insights into the roles of auxin-induced ethylene biosynthesis in plant development (Robie & Minocha, 1989).
- Molecular Action Mode as a Herbicide : Understanding the molecular action mode of 2,4-D has been crucial, particularly its physiological processes, perception, and signal transduction under treatment, which impacts the growth and development of plants (Song, 2014).
- Engineering Resistance in Cotton : Research has shown the possibility of engineering 2,4-D resistance in cotton, which has significant implications for reducing herbicide damage in agriculture (Bayley, Trolinder, Ray, Morgan, Quisenberry, & Ow, 1992).
Microbial Interactions and Soil Health
- Microbial Community Responses : Studies have used gene probes to understand how microbial populations in soil respond to 2,4-D treatment, providing insights into soil health and microbial ecology (Holben, Schroeter, Calabrese, Olsen, Kukor, Biederbeck, Smith, & Tiedje, 1992).
特性
IUPAC Name |
2-(2,4-difluorophenyl)-2-hydroxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRQFGNNRJHLNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343276 |
Source


|
| Record name | 2,4-Difluoromandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoromandelic acid | |
CAS RN |
132741-30-1 |
Source


|
| Record name | 2,4-Difluoromandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 132741-30-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Fluorosulfonyl)phenyl]acetic acid](/img/structure/B1330536.png)
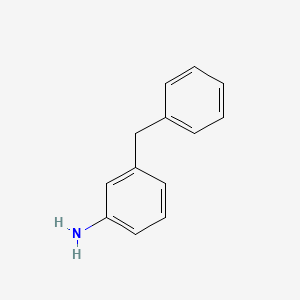
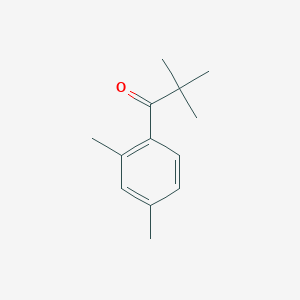
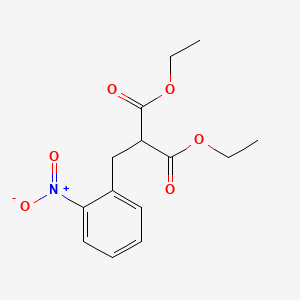
![2,4(1H,3H)-Pyrimidinedione, 6-[(4-fluorophenyl)methyl]-](/img/structure/B1330541.png)
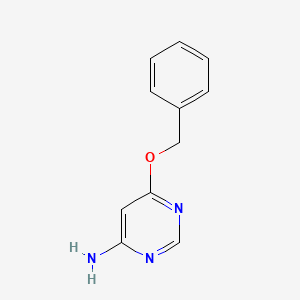
![2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]-](/img/structure/B1330543.png)
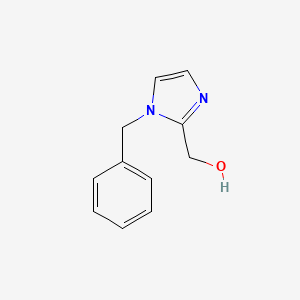
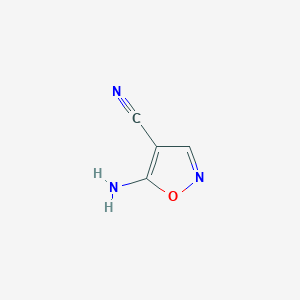
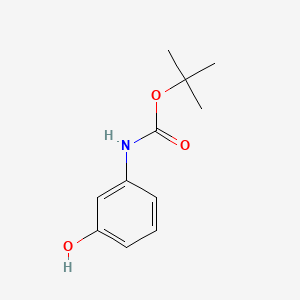
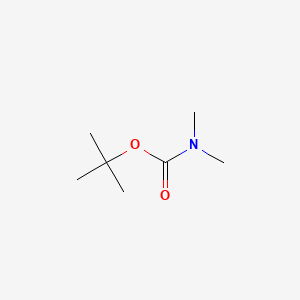
![2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol](/img/structure/B1330552.png)

![4-methyl-N,N-bis(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B1330554.png)